

solubility of 4-(2-methylphenoxy)benzenesulfonyl chloride in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	4-(2-methylphenoxy)benzenesulfonyl chloride
Compound Name:	
Cat. No.:	B1587007

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **4-(2-Methylphenoxy)benzenesulfonyl chloride** in Organic Solvents

Introduction

4-(2-Methylphenoxy)benzenesulfonyl chloride (CAS No. 610277-83-3) is a versatile sulfonyl chloride intermediate of significant interest in modern chemistry.^[1] Its unique molecular architecture makes it a valuable building block in the synthesis of a wide array of compounds, from pharmaceuticals and agrochemicals to specialty polymers.^{[2][3]} As an electrophilic reagent, it is pivotal for introducing the 4-(2-methylphenoxy)benzenesulfonyl moiety into target molecules, often to create sulfonamide derivatives, which are a cornerstone in medicinal chemistry.^{[1][4]}

The success of any synthetic procedure involving this reagent is fundamentally governed by its behavior in solution. Understanding the solubility of **4-(2-methylphenoxy)benzenesulfonyl chloride** in various organic solvents is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, influences purification strategies like recrystallization, and ultimately impacts process efficiency and product yield. This guide provides a comprehensive technical overview of its solubility profile, grounded in theoretical principles and supported by data from analogous structures. We will explore the physicochemical properties

of the compound, the theoretical underpinnings of its solubility, its predicted behavior in different solvent classes, and a robust experimental protocol for its quantitative determination.

Physicochemical Profile and Molecular Structure Analysis

A molecule's solubility is intrinsically linked to its physical and chemical properties. **4-(2-Methylphenoxy)benzenesulfonyl chloride** is a pink crystalline powder under ambient conditions.^[1] Its key properties are summarized below.

Property	Value	Source
CAS Number	610277-83-3	[1]
Molecular Formula	C ₁₃ H ₁₁ ClO ₃ S	[1]
Molecular Weight	282.75 g/mol	[1]
Appearance	Pink crystalline powder	[1]
Storage Conditions	0-8 °C	[1] [5]

The molecular structure is the primary determinant of its solubility characteristics. It comprises:

- A Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and strongly electrophilic functional group. It is a key site for dipole-dipole interactions and is susceptible to nucleophilic attack, particularly from protic solvents.^{[6][7]}
- An Ether Linkage (-O-): The ether bond introduces some polarity and flexibility to the molecule.
- Two Aromatic Rings: The phenyl and tolyl ring systems are large, non-polar, and rigid, contributing significantly to the molecule's van der Waals forces and favoring solubility in solvents with similar aromatic character.

This combination of a large, non-polar backbone with a highly polar functional group suggests a nuanced solubility profile, with optimal solubility expected in solvents of intermediate to high polarity that are aprotic in nature.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" remains a powerful guiding principle for predicting solubility.^[8] It posits that a solute will dissolve best in a solvent that shares similar intermolecular forces.^[8] For **4-(2-methylphenoxy)benzenesulfonyl chloride**, the interplay of forces is complex.

- Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents can engage in strong dipole-dipole interactions with the polar $-\text{SO}_2\text{Cl}$ group without the risk of reaction. This makes them excellent candidates for dissolving the compound. Structurally similar sulfonyl chlorides show high solubility in these types of solvents.^[9]
- Non-Polar Solvents (e.g., Toluene, Hexane): The large aromatic portions of the molecule suggest favorable interactions with non-polar solvents through London dispersion forces. Aromatic solvents like toluene are expected to be more effective than aliphatic solvents like hexane due to potential π - π stacking interactions. Benzenesulfonyl chloride is known to be soluble in solvents like benzene and ether.^[6]
- Polar Protic Solvents (e.g., Water, Alcohols): These solvents present a significant challenge. While the polar $-\text{SO}_2\text{Cl}$ group can interact with water and alcohols, sulfonyl chlorides are highly reactive towards nucleophiles.^[7] They undergo rapid hydrolysis in water to form the corresponding sulfonic acid and hydrochloric acid.^{[7][10]} In alcohols, a similar process known as solvolysis occurs, yielding sulfonate esters.^[11] Therefore, in protic solvents, the compound doesn't truly dissolve but rather reacts. This reactivity is a critical consideration for any experimental work.

Predicted Solubility Profile of 4-(2-Methylphenoxy)benzenesulfonyl Chloride

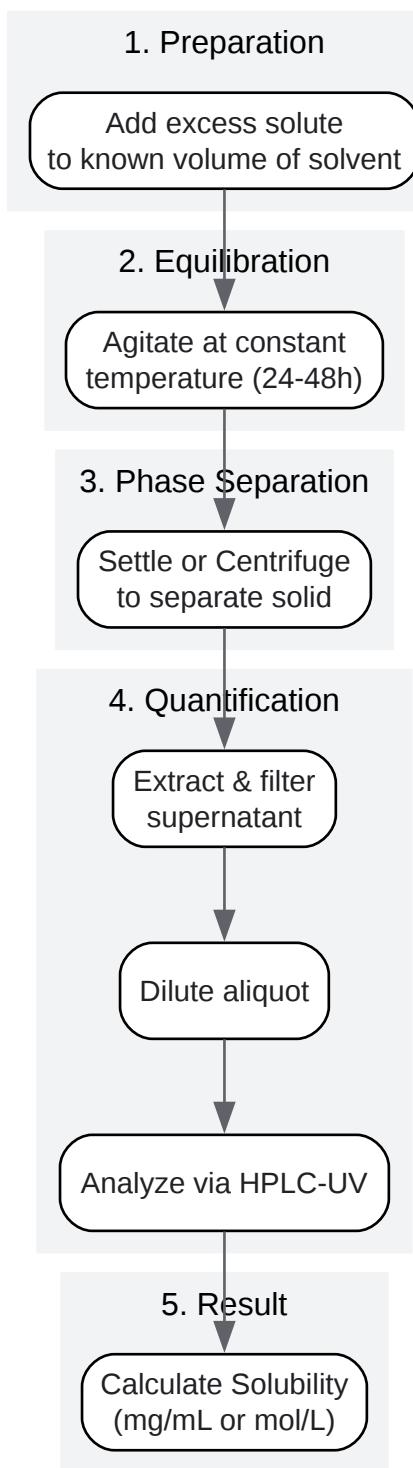
While specific quantitative data for this exact compound is not readily available in the literature, a qualitative and semi-quantitative profile can be reliably predicted based on the principles discussed and data for analogous compounds.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale & Key Considerations
Polar Aprotic	Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN)	High	Strong dipole-dipole interactions between the solvent and the $\text{-SO}_2\text{Cl}$ group dominate. These are ideal solvents for conducting reactions. [9]
Non-Polar Aromatic	Toluene, Benzene	Moderate to High	Favorable dispersion forces and potential π - π stacking with the aromatic rings of the solute. Good for reactions and some purification processes. [6]
Non-Polar Aliphatic	Hexane, Cyclohexane	Low to Moderate	Solubility is driven only by weaker dispersion forces. The polar $\text{-SO}_2\text{Cl}$ group limits solubility. Often used as an anti-solvent for recrystallization.
Ethers	Diethyl Ether	Moderate	Acts as a solvent of intermediate polarity, capable of dissolving the compound effectively. [6]
Polar Protic	Water, Methanol, Ethanol	Reactive / Sparingly Soluble	The compound is sparingly soluble in water and undergoes rapid hydrolysis. [9] [10]

It will likely dissolve in alcohols but will also react via solvolysis to form esters.^{[7][11]} These solvents are generally unsuitable for reactions unless solvolysis is the desired outcome.

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise solubility data, experimental determination is essential. The isothermal equilibrium method is a gold-standard technique for accurately measuring the solubility of a solid compound in a solvent.

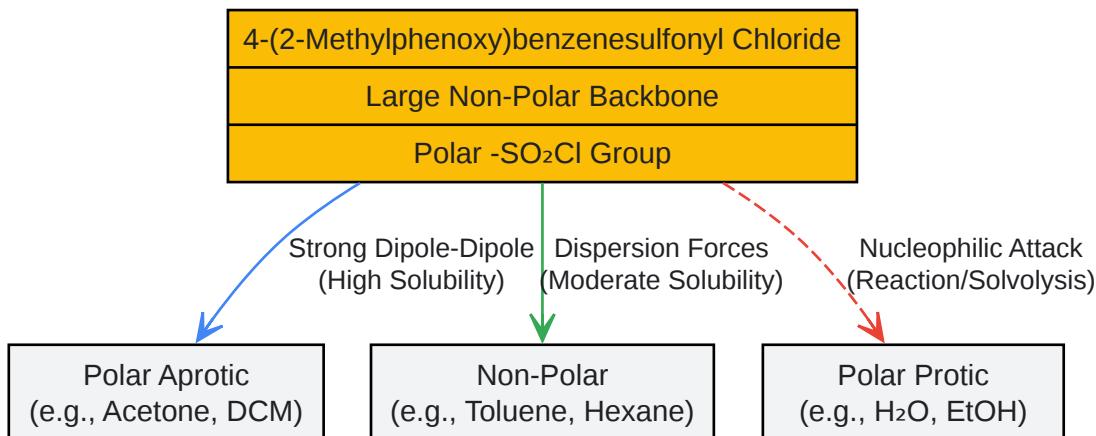

Step-by-Step Methodology

- Materials & Equipment:
 - **4-(2-methylphenoxy)benzenesulfonyl chloride** ($\geq 99\%$ purity).^[1]
 - Selected organic solvents (HPLC grade or equivalent).
 - Analytical balance.
 - Temperature-controlled shaker or incubator.
 - Centrifuge.
 - Calibrated volumetric flasks and pipettes.
 - Syringe filters (PTFE, 0.22 μm).
 - Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer).

- Procedure:

1. Preparation: Add an excess amount of **4-(2-methylphenoxy)benzenesulfonyl chloride** to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
2. Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
3. Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the solid.
4. Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.
5. Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
6. Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
7. Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of solubility.

Molecular Interactions and Solvent Choice

The choice of solvent is critical and depends on the intended application. The diagram below illustrates the dominant intermolecular forces at play with different solvent classes.

[Click to download full resolution via product page](#)

Caption: Key molecular interactions governing solubility.

Practical Considerations for Researchers:

- For Synthesis: Use dry, polar aprotic solvents like dichloromethane, ethyl acetate, or acetonitrile to ensure the reagent is fully dissolved and remains reactive towards the intended nucleophile, not the solvent.
- For Purification: Recrystallization can be achieved by dissolving the crude product in a good solvent (e.g., toluene or DCM) at an elevated temperature and then adding a poor solvent (an "anti-solvent") like hexane to induce precipitation of the pure compound upon cooling.
- Safety: Due to its reactivity with water, **4-(2-methylphenoxy)benzenesulfonyl chloride** should be handled in a dry environment (e.g., under nitrogen or in a glove box) to prevent hydrolysis, which releases corrosive hydrochloric acid gas.^{[10][12]} Always wear appropriate personal protective equipment (PPE).

Conclusion

4-(2-Methylphenoxy)benzenesulfonyl chloride is a compound of moderate polarity, characterized by a large, non-polar framework and a highly reactive sulfonyl chloride group. Its solubility is highest in polar aprotic solvents such as dichloromethane and acetone, making them the preferred choice for synthetic applications. It exhibits moderate solubility in non-polar aromatic solvents and is largely insoluble in aliphatic hydrocarbons. Crucially, researchers must recognize that this compound reacts with polar protic solvents like water and alcohols via solvolysis, a factor that must be carefully managed in experimental design. A thorough understanding of these solubility and reactivity characteristics is paramount for the effective and safe utilization of this important chemical intermediate in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 3. jk-sci.com [jk-sci.com]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [solubility of 4-(2-methylphenoxy)benzenesulfonyl chloride in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1587007#solubility-of-4-2-methylphenoxybenzenesulfonyl-chloride-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com